8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine
Description
Significance of the 2,3-Dihydrobenzowisdomlib.orgnih.govdioxin Scaffold in Organic Synthesis and Medicinal Chemistry
The utility of the 2,3-dihydrobenzo wisdomlib.orgnih.govdioxin scaffold is well-established, stemming from its unique structural and electronic properties that make it a valuable component in both synthetic and medicinal chemistry.
The 1,4-benzodioxane (B1196944) structure is a key substructure in numerous compounds, many of which exhibit biological activity. researchgate.net Its applications in drug design are extensive, ranging from enzyme inhibitors to receptor agonists and antagonists. researchgate.net The scaffold serves as an accessible and versatile precursor for more complex molecules. researchgate.net For example, derivatives like 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) have been identified as tractable lead compounds for further optimization in drug discovery programs, such as in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors. nih.govnih.gov The synthesis of this scaffold can be achieved through methods like the alkylation of a catechol derivative (e.g., methyl 2,3-dihydroxybenzoate) with 1,2-dibromoethane. nih.gov
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 1,4-benzodioxane structure is considered one such scaffold. researchgate.netnih.gov Its widespread use over decades in medicinal chemistry is a testament to its versatility in designing molecules with diverse bioactivities. nih.gov Benzodioxane-containing compounds have been developed as agonists and antagonists for a variety of receptors, including neuronal nicotinic, α₁ adrenergic, and serotoninergic subtypes. nih.gov This broad applicability highlights its importance as a foundational structure in modern drug design. nih.gov Related heterocyclic structures, such as benzoxazines, are also recognized as privileged scaffolds, further underscoring the value of these fused-ring systems in medicinal chemistry. nih.govbenthamscience.com
The 1,4-benzodioxane scaffold has been a subject of interest in medicinal chemistry for many decades. nih.gov Its origins can be traced to natural products, such as certain types of lignans. researchgate.net One of the earliest applications was in the development of Piperoxan, the first antihistaminic drug discovered in the 1930s. researchgate.net Since then, research has evolved significantly, and the scaffold is now found in numerous synthetic marketed drugs and is a key component in the design of highly specific enzyme inhibitors and receptor modulators. nih.govresearchgate.net This evolution demonstrates a continuous and expanding interest in harnessing the unique properties of the dihydrobenzodioxin core for therapeutic purposes.
Research Context of 8-Bromo-2,3-dihydrobenzowisdomlib.orgnih.govdioxin-5-ylamine
The specific compound, 8-Bromo-2,3-dihydrobenzo wisdomlib.orgnih.govdioxin-5-ylamine, incorporates two key functional groups onto the dihydrobenzodioxin scaffold: a bromine atom and an amine group. Each of these imparts distinct chemical properties that are highly valuable for further molecular elaboration.
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. chemistryworld.com Aryl bromides are exceptionally useful intermediates for creating a wide array of pharmaceuticals, agrochemicals, and other functional materials. nih.gov The bromine atom serves as a versatile "handle" for subsequent reactions.
Bromoaromatics are critical precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net They are commonly used as substrates in palladium-, nickel-, and copper-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. nih.govresearchgate.net This allows for the straightforward introduction of new aryl, alkyl, or other functional groups at the position of the bromine atom, enabling the synthesis of complex molecular architectures. mdpi.com The process of electrophilic aromatic bromination remains a key focus in synthetic chemistry due to the immense utility of the resulting organobromide products. nih.govnih.gov
Aromatic amines are a cornerstone class of compounds in organic chemistry, serving as essential building blocks and intermediates. amerigoscientific.comnumberanalytics.com The amino group (-NH₂) attached to an aromatic ring confers unique reactivity and properties. wisdomlib.org These compounds are precursors to a vast number of molecules, including pharmaceuticals, dyes, pigments, and polymers. numberanalytics.compurkh.com
From a synthetic perspective, the aromatic amine group is highly versatile. It can undergo diazotization to form a diazonium salt, which can then participate in coupling reactions to create azo compounds. numberanalytics.com The nitrogen's lone pair of electrons makes the amine group nucleophilic, allowing it to react with various electrophiles. In the context of medicinal chemistry and biology, the amine functionality is crucial for molecular interactions. benthamscience.com It can act as a hydrogen bond donor, which is a key interaction for the binding of a ligand to a biological target such as a protein or enzyme. purkh.com Many neurotransmitters, such as serotonin (B10506) and dopamine (B1211576), are amines, highlighting the importance of this functional group in physiological processes. amerigoscientific.compurkh.com
Compound Information
| Property | Value |
| IUPAC Name | 8-bromo-2,3-dihydrobenzo[b] wisdomlib.orgnih.govdioxin-5-amine achemblock.com |
| CAS Number | 63574-45-8 achemblock.com |
| Molecular Formula | C₈H₈BrNO₂ achemblock.com |
| Molecular Weight | 230.06 g/mol achemblock.com |
| SMILES | NC1=C2C(OCCO2)=C(Br)C=C1 achemblock.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTBCRXXEIGNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63574-45-8 | |
| Record name | 8-bromo-2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 8 Bromo 2,3 Dihydrobenzo 1 2 Dioxin 5 Ylamine and Its Analogs
Strategies for Constructing the 2,3-Dihydrobenzonih.govscirp.orgdioxin Core
The formation of the fused dioxin ring system is the foundational step in the synthesis. This is most commonly achieved by forming two ether linkages between a catechol derivative and a two-carbon unit.
A prevalent and classical method for constructing the 2,3-dihydrobenzo nih.govscirp.orgdioxin core is the Williamson ether synthesis, which involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a 1,2-dihaloethane. This reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide that can then displace the halides in an SN2 reaction.
For instance, the synthesis of methyl 2,3-dihydrobenzo[b] nih.govscirp.orgdioxine-5-carboxylate involves the alkylation of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane. nih.gov The reaction is facilitated by a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. nih.gov This approach is versatile and can be applied to various substituted catechols to yield a range of dihydrobenzodioxin analogs. nih.govscirp.orgscirp.orgmdpi.com
| Starting Material | Reagent | Base | Solvent | Condition | Product | Reference |
| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ | DMF | Reflux | Methyl 2,3-dihydrobenzo[b] nih.govscirp.orgdioxine-5-carboxylate | nih.gov |
| Methyl gallate | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] nih.govscirp.orgdioxine-6-carboxylate | scirp.org |
| Catechol | Mesylated D-Mannitol derivative | K₂CO₃ | DMF | Room Temp | 2-Substituted-2,3-dihydro-1,4-benzodioxine | mdpi.com |
Beyond the traditional Williamson ether synthesis, other methods have been developed for the construction of the dihydrobenzodioxin ring. One notable alternative involves a tandem palladium-catalyzed oxidative aminocarbonylation and cyclization process. This method utilizes 2-prop-2-ynyloxyphenols as starting materials, which undergo a complex catalytic cycle to form functionalized 2,3-dihydrobenzo nih.govscirp.orgdioxine derivatives. researchgate.net This advanced approach allows for the formation of more complex structures in a single, controlled operation.
Introduction and Functionalization of the Bromo Substituent at Position 8
The placement of the bromine atom specifically at the C8 position requires careful regiochemical control. This can be achieved either by direct bromination of the pre-formed heterocyclic core or by utilizing a precursor that already contains the bromine atom in the correct position.
Direct bromination of the 2,3-dihydrobenzo nih.govscirp.orgdioxin ring occurs via electrophilic aromatic substitution. The ether-like oxygen atoms of the dioxin ring are activating and ortho-, para-directing. This means that electrophiles will preferentially add to positions 6 and 7, and to a lesser extent, 5 and 8. Achieving high regioselectivity for the 8-position through direct bromination of an unsubstituted core is challenging and often leads to a mixture of isomers. However, if other positions are blocked or if the substrate contains directing groups, regioselectivity can be enhanced. Reagents commonly used for such transformations include N-bromosuccinimide (NBS), which can be used under various conditions to achieve bromination of aromatic rings. researchgate.net
A more effective and regiochemically precise strategy for synthesizing 8-bromo-substituted dihydrobenzodioxins is to begin with a brominated precursor. This approach ensures the bromine atom is correctly positioned from the outset, avoiding issues with isomeric mixtures.
A clear example of this methodology is the synthesis of methyl 8-bromo-1,4-benzodioxane-2-carboxylate. mdpi.com This synthesis starts with commercially available 3-bromocatechol. The dihydrodioxin ring is then constructed by reacting the 3-bromocatechol with methyl 2,3-dibromopropionate in the presence of potassium carbonate in acetone. mdpi.com This reaction yields a mixture of the 8-bromo and 5-bromo regioisomers, which are separable by chromatography. mdpi.com The formation of the 8-bromo isomer as a major product in this reaction demonstrates the viability of the precursor-based approach for accessing the desired substitution pattern.
Introduction and Transformation of the Amino Substituent at Position 5
The final key step is the introduction of the amino group at the C5 position. The most common and reliable method for this transformation is a two-step sequence involving nitration followed by reduction.
The aromatic ring of the 2,3-dihydrobenzo nih.govscirp.orgdioxin system can be nitrated using standard nitrating agents. For example, a mixture of nitric acid and trifluoroacetic acid has been used to nitrate (B79036) 2,3-dihydrobenzo[b] nih.govscirp.orgdioxine-5-carboxamide, yielding a mixture of the 7-nitro and 8-nitro derivatives. nih.gov The regioselectivity of the nitration is governed by the electronic effects of the substituents already present on the benzene (B151609) ring.
Once the nitro group is in place at the desired position (C5), it can be readily converted to an amino group through reduction. A wide array of reducing agents are effective for this transformation. wikipedia.org Catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method. nih.govmasterorganicchemistry.com Alternatively, chemical reduction using metals in acidic media, such as iron (Fe) in acetic acid, tin(II) chloride (SnCl₂), or zinc (Zn) dust, provides a robust method for converting the nitro group to the corresponding amine without affecting other functional groups like halogens or esters. wikipedia.orgmasterorganicchemistry.com
| Functional Group Transformation | Reagent(s) | Notes | References |
| Aromatic Nitration | Nitric Acid / Trifluoroacetic Acid | Introduces a nitro (-NO₂) group onto the aromatic ring. | nih.gov |
| Nitro to Amine Reduction | Pd/C, H₂ | Catalytic hydrogenation. | nih.govmasterorganicchemistry.com |
| Nitro to Amine Reduction | Fe, Sn, or Zn in acid (e.g., HCl) | Metal-acid reduction. A classic and reliable method. | masterorganicchemistry.com |
| Nitro to Amine Reduction | Zinc powder and hydrazine (B178648) glyoxylate | A rapid and simple reduction method. | |
| Nitro to Amine Reduction | Sodium Hydrosulfite | Can be used for selective reductions. | wikipedia.org |
By combining these strategic steps—core synthesis, precursor-based bromination, and a nitration-reduction sequence—a viable synthetic route to 8-Bromo-2,3-dihydrobenzo nih.govscirp.orgdioxin-5-ylamine can be rationally designed.
Reduction Pathways of Nitro Precursors to Amines
The most common route to introduce the 5-amino group onto the 8-bromo-2,3-dihydrobenzo nih.govwikipedia.orgdioxin scaffold is through the reduction of the corresponding 5-nitro precursor, 8-bromo-5-nitro-2,3-dihydrobenzo nih.govwikipedia.orgdioxine. The selection of the reducing agent is critical to ensure high yields and chemoselectivity, primarily to avoid the undesired reduction of the aryl bromide (hydrodebromination).
Several methods are effective for this transformation. Catalytic hydrogenation is a powerful technique, but standard catalysts like Palladium on carbon (Pd/C) can sometimes lead to dehalogenation. commonorganicchemistry.com To circumvent this, Raney Nickel is often a more suitable catalyst for the hydrogenation of nitro groups in the presence of aryl halides. commonorganicchemistry.com
Classical chemical reduction methods are also widely employed due to their mildness and selectivity. Reagents such as tin(II) chloride (SnCl₂) in an acidic medium or elemental iron (Fe) in acetic acid are well-established for cleanly converting aromatic nitro compounds to primary amines without affecting other reducible groups. commonorganicchemistry.comnih.gov Sodium sulfide (B99878) (Na₂S) presents another alternative for substrates that are not compatible with hydrogenation or strongly acidic conditions. commonorganicchemistry.com
| Reagent/System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂/Raney Nickel | H₂ gas (1-50 atm), Methanol or Ethanol, Room Temp. | Preferred over Pd/C to prevent dehalogenation of aryl bromides. commonorganicchemistry.com |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild and effective for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |
| Fe/CH₃COOH | Acetic Acid, Ethanol/Water, 50-80 °C | A classic, cost-effective, and mild method for selective nitro reduction. nih.gov |
| Na₂S | Aqueous Ethanol, Reflux | Useful for substrates sensitive to acid or catalytic hydrogenation. commonorganicchemistry.com |
Amination Reactions on Halogenated Dihydrobenzodioxin Scaffolds
Direct amination of a dihalogenated dihydrobenzodioxin precursor, such as 5,8-dibromo-2,3-dihydrobenzo nih.govwikipedia.orgdioxine, represents an alternative strategy. The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forging carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides under relatively mild conditions. wikipedia.orgorganic-chemistry.org
The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. youtube.com The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. youtube.comrug.nl Bidentate and sterically hindered monodentate phosphine ligands have been developed to improve reaction rates, yields, and substrate scope. wikipedia.org
Advanced Synthetic Pathways and Coupling Reactions Incorporating the Compound or its Precursors
The dual functionality of 8-Bromo-2,3-dihydrobenzo nih.govwikipedia.orgdioxin-5-ylamine—a nucleophilic primary amine and a bromine-substituted aromatic ring—makes it a valuable building block for constructing more complex molecules through various coupling reactions.
Palladium-Catalyzed Aromatic Amination for Arylpiperazine Synthesis
The synthesis of arylpiperazine moieties is of significant interest in pharmaceutical development. The Buchwald-Hartwig amination can be effectively applied to couple a halogenated dihydrobenzodioxin precursor with piperazine. In this scenario, a precursor like 5,8-dibromo-2,3-dihydrobenzo nih.govwikipedia.orgdioxine or 8-bromo-5-fluoro-2,3-dihydrobenzo nih.govwikipedia.orgdioxine could be selectively coupled with one equivalent of piperazine. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the C-N bond formation. rug.nl
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Phosphine Ligand | XPhos, RuPhos, BINAP, dppf | Stabilizes the catalyst and promotes oxidative addition and reductive elimination. wikipedia.org |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile (piperazine) in the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. |
Suzuki-Miyaura and Other Cross-Coupling Methodologies for Derivatization
The bromine atom at the 8-position of the title compound is a prime site for derivatization via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.org
The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, onto the dihydrobenzodioxin core. nih.govrsc.org This method is highly valued for its mild reaction conditions, tolerance of diverse functional groups (including the unprotected amine on the substrate), and the commercial availability of a vast library of boronic acids. nih.gov
| Parameter | Common Reagents/Conditions |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd/COF-318 mdpi.comresearchgate.net |
| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | Toluene/Water, Dioxane/Water, Ethanol mdpi.com |
| Temperature | Room Temperature to 100 °C |
Stereoselective Synthesis Approaches for Chiral Dihydrobenzodioxin Derivatives
Introducing chirality into the dihydrobenzodioxin scaffold can have profound effects on the biological activity of its derivatives. Stereoselective synthesis aims to produce enantiomerically pure or enriched compounds. This can be achieved either by building the chiral centers into the molecule during synthesis (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).
Asymmetric synthesis of chiral 2,3-dihydrobenzo nih.govwikipedia.orgdioxins can be accomplished through several advanced methods. One notable approach is the Rhodium-catalyzed asymmetric hydrogenation of substituted benzo[b] nih.govwikipedia.orgdioxine precursors. This method can produce chiral 2-substituted dihydrobenzodioxanes with excellent yields and very high enantioselectivities (up to >99% ee). nih.gov Another powerful strategy involves starting from the "chiral pool," utilizing readily available enantiopure starting materials. For instance, stereospecific synthesis of chiral dihydrobenzodioxins has been achieved using anhydro sugars as the chiral template. elsevierpure.com
Chiral Resolution Techniques (e.g., Supercritical Fluid Chromatography)
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to isolate the individual enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations on both analytical and preparative scales. selvita.com
SFC uses a supercritical fluid, typically carbon dioxide (CO₂), as the main component of the mobile phase. chromatographyonline.com This technique offers significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced consumption of toxic organic solvents, and quicker column equilibration times. selvita.comchromatographyonline.com The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be resolved. chromatographyonline.com Polysaccharide-based CSPs are among the most effective and widely used for a broad range of chiral compounds. nih.gov
| Feature | Description |
|---|---|
| Mobile Phase | Supercritical CO₂ mixed with a small amount of an alcohol modifier (e.g., methanol, ethanol). nih.gov |
| Stationary Phase | Chiral Stationary Phase (CSP), often polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.gov |
| Advantages | High speed, high efficiency, lower solvent consumption ("Green Chemistry"), faster method development. selvita.comchromatographyonline.com |
| Application | Analytical quantification of enantiomeric excess (ee) and preparative isolation of pure enantiomers. selvita.com |
Asymmetric Synthesis Strategies for Enantiomerically Pure Products
The generation of enantiomerically pure 2,3-dihydrobenzo nih.govrsc.orgdioxin derivatives is of significant interest due to the prevalence of this chiral scaffold in numerous biologically active compounds. While direct asymmetric synthesis of 8-Bromo-2,3-dihydrobenzo nih.govrsc.orgdioxin-5-ylamine has not been extensively detailed in the literature, several powerful strategies have been developed for the asymmetric synthesis of analogous 2-substituted 1,4-benzodioxanes. These methods provide a foundational framework that could potentially be adapted for the synthesis of the target molecule. A prominent and highly successful approach involves the iridium-catalyzed asymmetric hydrogenation of 2-substituted 1,4-benzodioxines. nih.govrsc.orgresearchgate.netdaneshyari.com
One of the most versatile and effective methods for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes is the iridium-catalyzed asymmetric hydrogenation of the corresponding 1,4-benzodioxine precursors. nih.govrsc.org This approach has been shown to be highly efficient, providing excellent enantioselectivities for a broad range of substrates. nih.gov
A key development in this area is the use of an iridium catalyst system in conjunction with a chiral BIDIME-dimer ligand. nih.govresearchgate.net This catalytic system has demonstrated high enantioselectivity (up to >99:1 er) for the hydrogenation of 1,4-benzodioxines bearing a variety of substituents at the 2-position, including alkyl, aryl, and heteroaryl groups. nih.gov The reaction is typically carried out under a hydrogen atmosphere, with the iridium complex and chiral ligand facilitating the stereoselective addition of hydrogen across the double bond of the benzodioxine ring. nih.gov
The general reaction scheme involves the hydrogenation of a 2-substituted-1,4-benzodioxine using a catalyst generated in situ from [Ir(cod)Cl]₂ and a chiral ligand, such as a tropos biphenyl (B1667301) phosphine-oxazoline ligand or the BIDIME-dimer. nih.govresearchgate.net The reaction conditions, including the choice of solvent, temperature, and hydrogen pressure, are optimized to achieve high conversion and enantioselectivity. nih.gov
The versatility of this iridium-catalyzed asymmetric hydrogenation is highlighted by its tolerance of various functional groups on the substituent at the 2-position. For instance, substrates with cyclopropyl, phenyl, and even complex heterocyclic moieties have been successfully hydrogenated with excellent enantiomeric ratios. nih.gov A gram-scale reduction has also been demonstrated, showcasing the potential for larger-scale synthesis. nih.gov
The following table summarizes the results of the iridium-catalyzed asymmetric hydrogenation of various 2-substituted 1,4-benzodioxines, demonstrating the broad scope and high efficiency of this methodology.
| Substrate (2-Substituent) | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| Cyclopropyl (with 5-methyl ester) | [Ir(cod)Cl]₂ / BIDIME-dimer | 95 | 94:6 |
| Cyclopropyl | [Ir(cod)Cl]₂ / BIDIME-dimer | - | 94:6 |
| Phenyl | [Ir(cod)Cl]₂ / BIDIME-dimer | >98 | 98:2 |
| 4-Methoxyphenyl | [Ir(cod)Cl]₂ / BIDIME-dimer | - | >99:1 |
| Ethyl | [Ir(cod)Cl]₂ / BIDIME-dimer | - | 90:10 |
| Pyrazolyl | [Ir(cod)Cl]₂ / BIDIME-dimer | - | ≥98:2 |
| Indazolyl | [Ir(cod)Cl]₂ / BIDIME-dimer | - | ≥98:2 |
| Isoxazolyl | [Ir(cod)Cl]₂ / BIDIME-dimer | - | ≥98:2 |
| Pyridinyl | [Ir(cod)Cl]₂ / BIDIME-dimer | - | - |
| Pyrimidinyl | [Ir(cod)Cl]₂ / BIDIME-dimer | - | - |
While these results are for analogs with substitution at the 2-position, the robustness of the iridium-catalyzed hydrogenation suggests its potential applicability to precursors of 8-Bromo-2,3-dihydrobenzo nih.govrsc.orgdioxin-5-ylamine, provided a suitable synthetic route to the corresponding unsaturated benzodioxine intermediate can be developed. Further research would be required to explore the compatibility of the bromo and amino (or a protected precursor) substituents on the aromatic ring with the reaction conditions.
Other notable asymmetric strategies for the synthesis of chiral 1,4-benzodioxanes include palladium-catalyzed asymmetric intramolecular O-arylative coupling reactions and asymmetric intramolecular alkene aryloxyarylation reactions. nih.gov However, the iridium-catalyzed hydrogenation of pre-formed 1,4-benzodioxines currently appears to be one of the more general and highly enantioselective methods. nih.gov
Iii. Chemical Reactivity and Derivatization Strategies of 8 Bromo 2,3 Dihydrobenzo 1 2 Dioxin 5 Ylamine
Reactivity of the Aromatic Amine Group
The lone pair of electrons on the nitrogen atom of the primary aromatic amine makes it a potent nucleophile and a base, enabling a variety of chemical transformations.
The aromatic amine group readily participates in nucleophilic acyl substitution reactions with acylating agents such as acid chlorides, anhydrides, and carboxylic acids to form stable amide bonds. This reaction is fundamental in organic synthesis for linking molecular fragments. For instance, similar benzodioxane structures are converted to their corresponding amides using methods like the mixed-anhydride procedure. nih.gov In a typical reaction, the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to yield the amide and a leaving group.
This transformation is widely employed in medicinal chemistry to synthesize biologically active compounds. The conversion of a carboxylic acid to a benzamide (B126) moiety on a 1,4-benzodioxane (B1196944) template is a key step in the development of various therapeutic agents. researchgate.net
Table 1: Examples of Amide Formation Reactions
| Reactant 1 (Amine) | Reactant 2 (Acylating Agent) | Product | Reaction Type |
|---|---|---|---|
| 8-Bromo-2,3-dihydrobenzo researchgate.netbeilstein-journals.orgdioxin-5-ylamine | Acetyl Chloride | N-(8-Bromo-2,3-dihydrobenzo researchgate.netbeilstein-journals.orgdioxin-5-yl)acetamide | Nucleophilic Acyl Substitution |
| 8-Bromo-2,3-dihydrobenzo researchgate.netbeilstein-journals.orgdioxin-5-ylamine | Benzoic Anhydride | N-(8-Bromo-2,3-dihydrobenzo researchgate.netbeilstein-journals.orgdioxin-5-yl)benzamide | Nucleophilic Acyl Substitution |
| 8-Bromo-2,3-dihydrobenzo researchgate.netbeilstein-journals.orgdioxin-5-ylamine | Carboxylic Acid (with coupling agent, e.g., DCC) | Corresponding N-substituted amide | Amide Coupling |
The primary amine of 8-Bromo-2,3-dihydrobenzo researchgate.netbeilstein-journals.orgdioxin-5-ylamine can undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imine derivatives, also known as Schiff bases. redalyc.org This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The C=N double bond of the resulting imine group is a versatile functional handle for further synthetic manipulations. redalyc.org
The reaction is reversible and generally requires the removal of water to drive the equilibrium towards the imine product. The stability of the resulting imine can be influenced by the nature of the substituents on both the benzodioxin ring and the carbonyl compound.
Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) leads to the formation of a diazonium salt. This process, known as diazotization, converts the amino group into an excellent leaving group (N₂ gas). The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations to introduce a wide range of functional groups.
Hydrolysis: Gently warming the diazonium salt solution leads to its decomposition and reaction with water to form the corresponding phenol (B47542) (8-Bromo-2,3-dihydrobenzo researchgate.netbeilstein-journals.orgdioxin-5-ol).
Halogen Exchange (Sandmeyer Reaction): Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) allows for the replacement of the diazonium group with -Cl, -Br, or -CN, respectively.
Fluorination (Balz-Schiemann Reaction): The diazonium group can be replaced by fluorine by treating the diazonium salt with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate, which upon heating yields the aryl fluoride (B91410).
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring is a key functional group for modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The aryl bromide moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for constructing complex molecular frameworks from simpler precursors. researchgate.net
C-C Bond Formation:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly robust and widely used method for forming biaryl linkages.
Stille Coupling: This involves the reaction with an organotin compound (stannane) catalyzed by palladium.
Hiyama Coupling: This reaction utilizes organosilicon compounds in the presence of a palladium catalyst and a fluoride source. mdpi.com
C-N Bond Formation:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the aryl bromide with a primary or secondary amine to form a new C-N bond. This is a crucial method for synthesizing substituted anilines and other N-aryl compounds. Efficient protocols have been developed for the C-N cross-coupling of various bromo-azaindoles with amines using palladium catalysts with specific ligands like Xantphos. beilstein-journals.org
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) | C-N |
| Stille | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | C-C |
| Hiyama | Organosilane (Ar-Si(OR)₃) | Pd(OAc)₂ + F⁻ source (e.g., TBAF) | C-C |
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). The 2,3-dihydrobenzo researchgate.netbeilstein-journals.orgdioxin ring system, along with the amine group, is generally considered electron-rich, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr on 8-Bromo-2,3-dihydrobenzo researchgate.netbeilstein-journals.orgdioxin-5-ylamine under standard conditions is expected to be challenging.
However, SNAr reactions can be forced under harsh conditions (high temperature and pressure) or facilitated by a transition metal catalyst. In some heterocyclic systems that are strongly electron-deficient, nucleophilic substitution of a bromine atom can occur under milder conditions. mdpi.comresearchgate.net For the title compound, this pathway is less favorable compared to the facile reactivity observed in palladium-catalyzed cross-coupling reactions.
Multi-Component Reactions and Heterocycle Annulation with the Compound as a Building Block
The structure of 8-bromo-2,3-dihydrobenzo nih.govbeilstein-journals.orgdioxin-5-ylamine, featuring a primary aromatic amine adjacent to a hydrogen-substituted carbon atom on the benzene (B151609) ring, is well-suited for heterocycle annulation. This process involves the construction of a new ring fused onto the existing benzene ring. Such strategies are fundamental in medicinal chemistry for creating novel polycyclic frameworks.
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all components, are highly efficient for building molecular complexity. nih.gov While specific MCRs starting directly with 8-bromo-2,3-dihydrobenzo nih.govbeilstein-journals.orgdioxin-5-ylamine are not prominently detailed, the amine functionality is a classical handle for participating in well-known MCRs that form heterocycles, such as the Doebner reaction for quinoline (B57606) synthesis or various pathways for creating fused pyrimidines or imidazoles. beilstein-journals.orgnih.gov
A more direct application is in annulation reactions that build a new ring. For instance, the amino group can act as a nucleophile to react with a bifunctional electrophile, leading to the formation of a new fused ring system. The synthesis of various heterocyclic compounds often relies on the reactivity of an amine precursor to build complex scaffolds like benzoxazines or other fused nitrogen-containing rings. rdd.edu.iq
The general strategy often involves a two-step sequence where the amine first reacts to form an intermediate, which then undergoes an intramolecular cyclization onto the adjacent aromatic carbon. This approach is a cornerstone of heterocyclic synthesis and is readily applicable to 8-bromo-2,3-dihydrobenzo nih.govbeilstein-journals.orgdioxin-5-ylamine for the construction of novel, fused heterocyclic systems.
| Reaction Class | Potential Reactants | Resulting Heterocyclic System | General Principle |
| Doebner Reaction | Aldehyde, Pyruvic acid | Fused Quinolone-carboxylic acid | Condensation and cyclization involving the aromatic amine. nih.gov |
| Friedländer Annulation | α-Methylene ketone | Fused Quinolone | Condensation between the amine and the ketone followed by cyclization. |
| General Annulation | Diketones, β-Ketoesters | Fused Diazepines, Fused Pyrimidones | The amine acts as a dinucleophile to react with dielectrophiles, forming a new ring. |
Iv. Spectroscopic and Structural Characterization of 8 Bromo 2,3 Dihydrobenzo 1 2 Dioxin 5 Ylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. For organic molecules like 8-Bromo-2,3-dihydrobenzo researchgate.netipb.ptdioxin-5-ylamine, ¹H and ¹³C NMR are fundamental for structural elucidation. researchgate.net
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In the structure of 8-Bromo-2,3-dihydrobenzo researchgate.netipb.ptdioxin-5-ylamine, several distinct proton signals are expected.
The aromatic region would feature two signals corresponding to the two protons on the benzene (B151609) ring. Due to their positions relative to the bromine and amine substituents, they would likely appear as distinct doublets, arising from coupling to each other. The protons of the amine (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The four protons of the dihydrodioxin ring (-OCH₂CH₂O-) are expected to produce complex multiplets in the aliphatic region of the spectrum. nih.govmdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 8-Bromo-2,3-dihydrobenzo researchgate.netipb.ptdioxin-5-ylamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (C6-H) | 6.5 - 6.8 | Doublet (d) | 1H |
| Aromatic H (C7-H) | 6.3 - 6.6 | Doublet (d) | 1H |
| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | 2H |
| Dioxin (-OCH₂CH₂O-) | 4.2 - 4.4 | Multiplet (m) | 4H |
Note: Predicted values are based on analogous structures and general principles; actual experimental values may vary.
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Given the lack of symmetry in 8-Bromo-2,3-dihydrobenzo researchgate.netipb.ptdioxin-5-ylamine, eight distinct signals are anticipated, one for each carbon atom in the structure. The chemical shifts of these signals are indicative of their electronic environment.
The six carbons of the aromatic ring will resonate in the downfield region (typically 100-150 ppm). Among these, four are quaternary carbons (C4a, C5, C8, C8a), with their specific shifts influenced by the attached oxygen, nitrogen, and bromine atoms. The two aromatic carbons bonded to hydrogen (C6, C7) will also appear in this region. The two equivalent carbons of the ethylenedioxy bridge (-OCH₂CH₂O-) will produce a signal in the aliphatic region, typically around 64-65 ppm. nih.govdocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Bromo-2,3-dihydrobenzo researchgate.netipb.ptdioxin-5-ylamine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2, C3 (-OCH₂CH₂O-) | 64 - 65 |
| C6, C7 (Aromatic CH) | 110 - 125 |
| C8 (Aromatic C-Br) | 100 - 115 |
| C5 (Aromatic C-NH₂) | 135 - 145 |
| C4a, C8a (Aromatic C-O) | 140 - 150 |
Note: Predicted values are based on analogous structures and general principles; actual experimental values may vary.
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced 2D NMR experiments are employed. semanticscholar.orgemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the adjacency of the two aromatic protons and the connectivity within the -CH₂-CH₂- unit of the dioxin ring. emerypharma.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of the C6, C7, C2, and C3 signals in the ¹³C NMR spectrum by linking them to their known proton resonances. nih.govmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This experiment would be instrumental in confirming the substitution pattern on the aromatic ring. For instance, correlations would be expected from the C6-H proton to the quaternary carbons C4a, C5, and C8, definitively placing the bromo and amino groups at their respective positions. nih.govmdpi.comlibretexts.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com
HRMS provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound. For 8-Bromo-2,3-dihydrobenzo researchgate.netipb.ptdioxin-5-ylamine (C₈H₈BrNO₂), the calculated exact mass of the molecular ion is 228.9738 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value very closely, confirming the elemental composition. nih.gov
A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule. savemyexams.com
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For 8-Bromo-2,3-dihydrobenzo researchgate.netipb.ptdioxin-5-ylamine, characteristic fragmentation pathways can be predicted. libretexts.org
Molecular Ion: A strong molecular ion peak cluster would be expected at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 151 ([M-Br]⁺).
Dioxin Ring Fragmentation: The dihydrodioxin ring can undergo fragmentation, potentially through the loss of ethylene (B1197577) (C₂H₄, 28 Da) or formaldehyde (B43269) (CH₂O, 30 Da) fragments.
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for dioxin-type structures is an RDA reaction, which could lead to cleavage of the ring system.
Table 3: Predicted Key Mass Spectrometry Fragments for 8-Bromo-2,3-dihydrobenzo researchgate.netipb.ptdioxin-5-ylamine
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity |
| 230 | 232 | [M]⁺ (Molecular Ion) |
| 151 | 151 | [M - Br]⁺ |
| 202 | 204 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 174 | 176 | [M - 2CO]⁺ or [M - C₂H₄ - CO]⁺ |
Note: These are predicted fragmentation pathways; the actual spectrum may show additional or different fragments depending on the ionization method used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands indicating the presence of particular functional groups.
For 8-Bromo-2,3-dihydrobenzo nih.govwikipedia.orgdioxin-5-ylamine, the IR spectrum is expected to display a series of characteristic absorption bands that confirm its molecular structure. The primary amine (-NH₂) group on the aromatic ring gives rise to a distinctive pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A broad absorption band associated with the N-H bending vibration is typically observed in the 1650-1580 cm⁻¹ range.
The presence of the aromatic ring is confirmed by several signals. The C-H stretching vibrations of the hydrogens attached to the benzene ring appear as peaks above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of absorptions in the 1600-1450 cm⁻¹ region.
The 2,3-dihydrobenzo nih.govwikipedia.orgdioxin core structure is characterized by the C-O-C ether linkages. The asymmetric C-O-C stretching vibration of aryl ethers typically results in a strong absorption band between 1270-1200 cm⁻¹, while the symmetric stretching is found in the 1075-1020 cm⁻¹ range. Finally, the carbon-bromine (C-Br) bond is expected to produce a weak to medium absorption band in the far-infrared region, typically between 680-515 cm⁻¹. docbrown.info
Table 1: Characteristic Infrared Absorption Bands for 8-Bromo-2,3-dihydrobenzo nih.govwikipedia.orgdioxin-5-ylamine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Aromatic Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| N-H Bend | 1650 - 1580 | Medium, Broad | |
| Aromatic Ring | C-H Stretch | > 3000 | Variable |
| C=C Stretch | 1600 - 1450 | Variable | |
| Aryl Ether | C-O-C Stretch (asymmetric) | 1270 - 1200 | Strong |
| C-O-C Stretch (symmetric) | 1075 - 1020 | Strong | |
| Aryl Halide | C-Br Stretch | 680 - 515 | Weak - Medium |
X-ray Crystallography for Solid-State Structure Elucidation of Derivatives
For instance, the crystal structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b] nih.govwikipedia.orgdioxin-6-amine, a Schiff base derivative, was confirmed using single-crystal X-ray diffraction, which established its 3D molecular structure and the intermolecular interactions that stabilize the crystal. researchgate.net Similarly, the analysis of a brominated benzothiazepine (B8601423) derivative confirmed its structure and revealed the presence of an intramolecular C–H···Cg non-classical hydrogen bond that contributes to the crystal's stability. researchgate.net These studies underscore the importance of X-ray crystallography for the unambiguous structural characterization of complex organic molecules.
X-ray diffraction analysis provides critical insights into the molecular conformation—the spatial arrangement of atoms in a molecule. In derivatives of 2,3-dihydrobenzo nih.govwikipedia.orgdioxin, the dioxin ring is not planar and typically adopts a half-chair or twist-boat conformation. The specific conformation can be influenced by the nature and position of substituents on the molecule.
Furthermore, this technique reveals the crystal packing, which is the arrangement of molecules relative to one another in the crystal lattice. The packing is governed by a combination of intermolecular forces that seek to achieve the most thermodynamically stable arrangement. Different packing motifs can be observed, such as the herringbone pattern or π–π stacking. researchgate.net In the crystal structure of 2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f] nih.govresearchgate.netdioxocine, a related oxygen- and bromine-containing heterocyclic system, adjacent molecules are arranged to facilitate a favorable π–π stacking interaction, with a distance of 3.384 Å between the mean planes of the aromatic rings. mdpi.com In other cases, planar molecules may assemble into infinite stacks. mdpi.com
The stability of a crystal structure is determined by a network of intermolecular interactions. X-ray crystallography allows for the precise measurement of distances and angles between atoms of neighboring molecules, enabling a detailed investigation of these forces.
For derivatives of 8-Bromo-2,3-dihydrobenzo nih.govwikipedia.orgdioxin-5-ylamine, several key interactions are expected:
Hydrogen Bonding : The amine group (-NH₂) is a potent hydrogen bond donor. In the solid state, it is expected to form intermolecular hydrogen bonds with acceptor atoms on adjacent molecules, such as the oxygen atoms of the dioxin ring or the nitrogen atom of another amine group.
Halogen Bonding : The bromine atom can act as an electrophilic region (a σ-hole) and participate in halogen bonding, an attractive interaction with a nucleophilic site on a neighboring molecule. nih.gov This type of interaction has been observed to play a role in the crystal packing of other brominated heterocyclic compounds. mdpi.com
π–π Stacking : The electron-rich aromatic ring can interact with adjacent aromatic rings through π–π stacking forces, contributing significantly to crystal stability, as seen in related structures. mdpi.com
These non-covalent interactions collectively dictate the final crystal architecture, influencing the material's physical properties.
Vi. Emerging Applications and Mechanistic Studies of 8 Bromo 2,3 Dihydrobenzo 1 2 Dioxin 5 Ylamine Derivatives in Biological Systems
Dihydrobenzodioxin Derivatives as Enzyme Inhibitors (Mechanistic Focus)
The dihydrobenzodioxin moiety is a privileged scaffold in drug discovery, conferring favorable physicochemical properties that facilitate binding to diverse enzyme active sites. The following subsections explore the mechanistic basis for the inhibition of several key enzymes by derivatives built upon this core structure.
DprE1 Inhibitors in Antimycobacterial Research
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a critical target for the development of new antitubercular agents. frontiersin.org A novel class of DprE1 inhibitors has been identified based on a 2-((2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)amino)-N-phenylpropanamide scaffold. biorxiv.org
Research stemming from a high-throughput screening hit led to the exploration of the structure-activity relationship (SAR) of this series. scienceopen.com The investigation identified multiple analogues with potent inhibitory activity against the DprE1 enzyme and significant whole-cell antimycobacterial effects. The core mechanism involves the binding of the dihydrobenzodioxin-containing ligand to the enzyme, disrupting its catalytic function and thereby halting the production of essential cell wall components like lipoarabinomannan and arabinogalactan. frontiersin.orgscienceopen.com
Table 1: DprE1 Inhibition and Antimycobacterial Activity of Dihydrobenzodioxin Derivatives
| Compound | DprE1 IC50 (nM) | M. tuberculosis H37Rv MIC (μg/mL) |
|---|---|---|
| Hit Compound 1 | 130 | >12.5 |
| Analogue A | 35 | 1.56 |
| Analogue B | 20 | 0.78 |
| Analogue C | 15 | 0.39 |
This interactive table presents data on the inhibitory concentration (IC50) against the DprE1 enzyme and the minimum inhibitory concentration (MIC) against M. tuberculosis for selected compounds from the 2-((2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)amino)-N-phenylpropanamide series.
Poly(ADP-ribose)polymerase 1 (PARP1) Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair process, particularly in the repair of single-strand breaks. nih.govquora.com Its inhibition is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. patsnap.com
Through virtual screening, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) was identified as a lead compound for PARP1 inhibition. nih.govquora.com This molecule mimics the nicotinamide (B372718) portion of the natural substrate NAD+ and binds to the catalytic domain of PARP1. patsnap.com The mechanism of inhibition involves competitive binding at the NAD+ site, preventing the synthesis and attachment of poly(ADP-ribose) chains to target proteins, which in turn disrupts the DNA repair process and leads to cell death in cancer cells. nih.gov
Subsequent chemical modifications and scaffold hopping based on the dihydrobenzodioxin core led to the development of more potent inhibitors. nih.govquora.com For instance, the optimization efforts resulted in the identification of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide, a highly potent PARP1 inhibitor. nih.gov
Table 2: PARP1 Inhibitory Activity of Dihydrobenzodioxin Derivatives and Optimized Analogues
| Compound | Scaffold | PARP1 IC50 (μM) |
|---|---|---|
| Compound 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 nih.govquora.com |
| Compound 21b | Dihydrobenzodioxin derivative | Improved Activity |
| Compound 26b | Dihydrobenzodioxin derivative | Improved Activity |
| Compound 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide | 0.082 nih.govquora.com |
This interactive table summarizes the PARP1 inhibitory activity of the initial dihydrobenzodioxin lead compound and a subsequently optimized, more potent derivative.
Bromodomain Inhibitors (e.g., Brd4) and their Molecular Interactions
Bromodomain-containing protein 4 (Brd4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. frontiersin.org These proteins are epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in regulating the transcription of genes involved in cell proliferation and inflammation. frontiersin.orgnih.gov Inhibition of Brd4 has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. nih.gov
The mechanism of Brd4 inhibition involves the competitive binding of small molecules to the acetyl-lysine binding pocket within the bromodomain. This prevents Brd4 from docking onto chromatin, thereby disrupting the recruitment of transcriptional machinery and downregulating the expression of key oncogenes like c-Myc. nih.gov While various chemical scaffolds have been developed as potent Brd4 inhibitors, derivatives of dihydrobenzodioxin are not prominently represented in the current body of published research for this specific target.
SARS-CoV-2 Main Protease (MPro) Inhibitors
The main protease (MPro, also known as 3CLpro) of SARS-CoV-2 is an enzyme essential for the virus's life cycle. mdpi.comresearchgate.net It cleaves the viral polyproteins into functional non-structural proteins required for viral replication and transcription. researchgate.net Due to its critical role and high conservation among coronaviruses, MPro is a primary target for the development of antiviral drugs. mdpi.comnih.gov
MPro inhibitors typically work by binding to the enzyme's active site, often forming a covalent or non-covalent bond with the catalytic cysteine residue (Cys145). nih.govnih.gov This interaction blocks the substrate from accessing the active site, thereby preventing polyprotein cleavage and halting viral replication. nih.govquora.com Numerous research efforts have focused on identifying MPro inhibitors through virtual screening and biochemical evaluations. nih.govnih.gov However, based on available scientific literature, the dihydrobenzodioxin scaffold has not been identified as a core structure in the prominent classes of SARS-CoV-2 MPro inhibitors currently under investigation.
Fatty Acid Biosynthesis Inhibitors (e.g., FabI)
The bacterial fatty acid biosynthesis (FAS-II) pathway is essential for bacterial survival, as it produces the necessary components for building cell membranes. researchgate.net The enzyme enoyl-acyl carrier protein reductase (FabI) catalyzes the final, rate-determining step in the elongation cycle of fatty acid synthesis, making it an attractive target for novel antibacterial agents. nih.govnih.gov
FabI inhibitors act by blocking the enzyme's active site, preventing the reduction of enoyl-ACP to acyl-ACP. nih.gov This disruption of the FAS-II pathway leads to the depletion of fatty acids, compromising the integrity of the bacterial cell membrane and ultimately causing cell death. nih.gov While various classes of compounds have been identified as FabI inhibitors, specific derivatives of 8-bromo-2,3-dihydrobenzo nih.govnih.govdioxin-5-ylamine for this purpose are not extensively documented in the scientific literature. However, related research has shown that certain 2,3-dihydro-1,4-benzodioxin derivatives are potent inhibitors of lipid peroxidation, indicating the scaffold's potential for interacting with lipid-related biological processes. nih.gov
Aldosterone (B195564) Synthase Inhibition
Aldosterone synthase (CYP11B2) is the key enzyme responsible for the final step in the biosynthesis of aldosterone, a mineralocorticoid hormone that regulates blood pressure and electrolyte balance. researchgate.netnih.gov Excessive aldosterone production can lead to hypertension and other cardiovascular diseases, making CYP11B2 an important therapeutic target. researchgate.net
Inhibitors of aldosterone synthase aim to reduce the production of aldosterone, offering a different therapeutic approach compared to mineralocorticoid receptor antagonists. nih.gov A significant challenge in developing these inhibitors is achieving selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis. biorxiv.orgnih.gov While various heterocyclic compounds have been explored as selective CYP11B2 inhibitors, the dihydrobenzodioxin scaffold is not a widely reported structural class for this target in the current scientific literature. researchgate.net
Ligand-Receptor Interaction Studies (Mechanistic Focus)
The following subsections delve into the specific interactions of 8-bromo-2,3-dihydrobenzo researchgate.netnih.govdioxin-5-ylamine derivatives with different receptor systems, highlighting the structural features that govern their potency and selectivity.
Derivatives of the 1,4-benzodioxan scaffold, to which 8-bromo-2,3-dihydrobenzo researchgate.netnih.govdioxin-5-ylamine belongs, have been investigated for their affinity and selectivity for α-adrenoceptor subtypes. While specific studies on the 8-bromo-5-amino substituted variant are limited, the broader class of benzodioxane-related compounds has shown promise as selective antagonists for α1- and α2-adrenoceptors. nih.gov The selectivity of these compounds is often dictated by the nature and position of substituents on the aromatic ring and the side chain attached to the dioxane moiety. nih.gov
Structure-activity relationship (SAR) studies on related benzodioxans reveal that modifications to the dioxane unit and substitutions on the phenyl ring significantly influence selectivity for α1-adrenoceptor subtypes. nih.gov For instance, the presence of a bulky substituent at the 2-position of the dioxane ring can enhance α1A-adrenoceptor selectivity. Conversely, modifications leading to a more constrained conformation may favor α1D-adrenoceptor antagonism. nih.gov While these studies primarily focus on α1-adrenoceptors, the principles of steric and electronic complementarity are transferable to the design of selective α2-adrenoceptor antagonists. The bromine atom at the 8-position and the amino group at the 5-position of the core molecule could be strategically modified to achieve desired interactions with the α2-adrenoceptor binding pocket.
| Compound Modification | Observed Effect on Receptor Affinity/Selectivity | Reference |
|---|---|---|
| Alkyl substitution at the secondary amino nitrogen in the side chain | Greatly reduced affinity for α1-adrenoceptors | nih.gov |
| Ortho-methoxy substitution on the phenyl moiety | Increased affinity for α1-adrenoceptors | nih.gov |
| Para-hydroxy substitution on the phenyl moiety | Increased affinity for α1-adrenoceptors | nih.gov |
The dopamine (B1211576) D3 receptor (D3R) is a key target in the development of therapeutics for substance use disorders and other neuropsychiatric conditions. researchgate.net Achieving selectivity for the D3R over the closely related D2R is a significant challenge due to the high homology in their binding sites. mdpi.comfrontiersin.org N-phenylpiperazine analogs, which can be conceptually derived from the 8-bromo-2,3-dihydrobenzo researchgate.netnih.govdioxin-5-ylamine scaffold, have demonstrated the ability to bind selectively to the D3R. mdpi.com
The selectivity of these ligands is often attributed to their ability to engage in bitopic binding, interacting with both the orthosteric binding pocket and a secondary binding pocket on the D3R. mdpi.com Docking studies of selective D3R antagonists have revealed that interactions with the extracellular loop 2 (ECL2) of the D3R are crucial for selectivity over the D2R. nih.gov The arylamide "tail" of these ligands often resides in this secondary binding pocket, forming specific interactions that are not possible with the D2R due to differences in the loop's conformation. nih.gov The 8-bromo-2,3-dihydrobenzo researchgate.netnih.govdioxin-5-ylamine core could serve as a novel head group in the design of such bitopic ligands, with the bromo and amino functionalities providing handles for the attachment of side chains that can extend into the secondary binding pocket of the D3R.
| Compound | D3R Ki (nM) | D2R Ki (nM) | D3 vs. D2 Selectivity (fold) | Reference |
|---|---|---|---|---|
| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine) | 1.4 | ~700 | ~500 | mdpi.com |
| LS-3-134 | ~0.2 | >30 | >150 | mdpi.com |
| WW-III-55 | ~20 | >16000 | >800 | mdpi.com |
The cannabinoid CB2 receptor is primarily expressed in the immune system and represents a promising therapeutic target for inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. auburn.edu The design of selective CB2 receptor ligands is an active area of research. rsc.orgresearchgate.net While direct examples of 8-bromo-2,3-dihydrobenzo researchgate.netnih.govdioxin-5-ylamine derivatives as CB2 ligands are not prevalent in the literature, the structural features of this scaffold are amenable to the design of such compounds.
The development of selective CB2 ligands often involves the exploration of novel scaffolds that can mimic the interactions of known cannabinoid ligands. nih.gov For example, a series of tri-aryl core compounds have been shown to possess high affinity and selectivity for the CB2 receptor. nih.gov The 2,3-dihydrobenzo researchgate.netnih.govdioxin moiety can serve as a central scaffold, with the bromo and amino groups providing points for diversification to explore the chemical space around the CB2 receptor binding pocket.
The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade the immune system. nih.gov Small-molecule inhibitors of the PD-1/PD-L1 interaction are being actively pursued as an alternative to antibody-based therapies. mdpi.commdpi.com Significantly, the 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine moiety has been identified as a key structural element in some of these small-molecule inhibitors. researchgate.netmdpi.com
The binding mode of these inhibitors involves the interaction of the 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine group with the tyrosine residue Tyr56 on PD-L1. nih.govmdpi.com This interaction is crucial for the inhibitory activity of the molecule. The development of dibromo-based small-molecule inhibitors has also been reported, highlighting the potential role of halogenation in enhancing binding affinity and efficacy. acs.orgnih.gov The 8-bromo-2,3-dihydrobenzo researchgate.netnih.govdioxin-5-ylamine scaffold, therefore, presents a promising starting point for the design of novel and potent PD-1/PD-L1 inhibitors.
| Compound Scaffold | Key Interaction | Reported Activity | Reference |
|---|---|---|---|
| 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine | Interaction with Tyr56 of PD-L1 | EC50 values of 33.4 and 40.5 µM for compounds 33 and 34 | mdpi.com |
| Naphthyridin scaffold (derived from BMS-202) | Inhibition of PD-1/PD-L1 interaction | IC50 = 15.73 nM for compound X14 | nih.gov |
Design and Synthesis of Advanced Dihydrobenzodioxin-based Molecular Probes
The unique photophysical properties of certain organic molecules make them valuable tools for biological imaging. The dihydrobenzodioxin scaffold can be incorporated into the design of such molecular probes.
Fluorescent probes are indispensable tools in biomedical research, enabling the visualization of biological processes in real-time. dntb.gov.uanih.gov The design of a fluorescent probe typically involves a fluorophore, a recognition element for a specific analyte, and a linker. nih.gov The 8-bromo-2,3-dihydrobenzo researchgate.netnih.govdioxin-5-ylamine core can be envisioned as a building block for the synthesis of novel fluorescent probes.
Investigation of Molecular and Cellular Mechanisms of Action
Understanding the precise molecular and cellular mechanisms through which derivatives of 8-bromo-2,3-dihydrobenzo nih.govnih.govdioxin-5-ylamine exert their effects is crucial for their development as therapeutic agents. This includes their impact on protein homeostasis, gene regulation, and cellular responses to DNA damage.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target in cancer therapy.
Currently, there is a lack of specific studies in the published literature detailing the direct impact of 8-bromo-2,3-dihydrobenzo nih.govnih.govdioxin-5-ylamine derivatives on the function of Hsp90 or its client proteins. Research into the broader class of dioxins has indicated interactions with cellular stress response pathways, but direct inhibition of Hsp90 by 2,3-dihydrobenzo nih.govnih.govdioxin-based compounds has not been established as a primary mechanism of action.
The c-MYC oncogene is a transcription factor that is deregulated in a vast number of human cancers, playing a pivotal role in cell proliferation, growth, and apoptosis. The downregulation of c-MYC expression is a key strategy in the development of novel cancer therapies.
Specific investigations into the effects of 8-bromo-2,3-dihydrobenzo nih.govnih.govdioxin-5-ylamine derivatives on the expression of the c-MYC gene are not extensively reported in the current scientific literature. While various small molecules have been shown to modulate c-MYC expression through different mechanisms, the role of this particular class of compounds in this context is yet to be fully elucidated.
A significant area of investigation for compounds with the 2,3-dihydrobenzo nih.govnih.govdioxin core has been their potential to interfere with DNA repair pathways. One of the key enzymes in this process is Poly(ADP-ribose) polymerase 1 (PARP1), which is crucial for the repair of single-strand DNA breaks.
Research has led to the identification of 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide derivatives as inhibitors of PARP1. nih.govnih.gov Through high-throughput virtual screening of a small molecule library, a compound with this core structure, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified as a lead inhibitor of PARP1. nih.govnih.gov Subsequent chemical modifications and analogue synthesis led to the development of more potent inhibitors. nih.govnih.gov
One of the most potent compounds identified from these efforts was (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide, which demonstrated significant PARP1 inhibitory activity. nih.govnih.gov The inhibition of PARP1 by these derivatives represents a promising strategy for anticancer drug development, as it can potentiate the effects of chemotherapy and radiotherapy by suppressing the base excision repair (BER) pathway. nih.gov
| Compound | PARP1 IC50 (μM) |
|---|---|
| Compound 3 | 12 |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4) | 5.8 |
| Compound 10 | 0.88 |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide (Compound 49) | 0.082 |
Vii. Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research will likely focus on improving the efficiency, safety, and environmental impact of producing 8-Bromo-2,3-dihydrobenzo rsc.orgnih.govdioxin-5-ylamine and its derivatives. Traditional methods often involve multi-step processes that may use harsh reagents or require challenging purification. mdpi.com The development of greener synthetic routes is a key objective. This includes the exploration of:
Catalytic Systems: Implementing novel transition-metal or organocatalytic methods to streamline reactions, reduce waste, and improve atom economy.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and allow for easier scalability.
Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-based solvents.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times, increase yields, and often enable reactions under solvent-free conditions.
Combining principles of combinatorial chemistry with green chemistry can further contribute to developing more sustainable and efficient chemical processes for generating libraries of benzodioxin derivatives.
Integration of Advanced Computational Approaches for Rational Drug Design and Optimization
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For derivatives of 8-Bromo-2,3-dihydrobenzo rsc.orgnih.govdioxin-5-ylamine, advanced computational approaches will be pivotal in designing molecules with enhanced potency and selectivity. Research has already demonstrated the utility of these methods for the benzodioxane scaffold. For instance, computational docking has been used to study how benzodioxan derivatives interact with the active site of enzymes like cyclooxygenase-2 (COX-2). nih.gov
Future research will integrate a broader range of computational tools:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can build predictive models that correlate chemical structures with biological activity, guiding the design of more effective compounds. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, revealing key interactions and conformational changes that are crucial for biological function.
Density Functional Theory (DFT): Quantum chemical calculations can be used to understand the electronic properties of the molecules, such as frontier molecular orbital energies (HOMO/LUMO), which influence their reactivity and interaction capabilities.
Pharmacophore Modeling and Virtual Screening: High-throughput virtual screening of large chemical databases using pharmacophore models derived from the benzodioxin scaffold can identify new hit compounds for a variety of biological targets. wikipedia.org
Table 1: Advanced Computational Methods in Benzodioxin Research
| Computational Method | Application in Drug Design & Optimization | Example Reference |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. | Study of COX-2 inhibitors. nih.gov |
| QSAR (2D/3D) | Correlates chemical structure with biological activity to guide optimization. | Analysis of α1d-adrenoreceptor antagonists. researchgate.net |
| Molecular Dynamics | Simulates the movement of atoms to understand ligand-receptor stability and dynamics. | Future studies on target engagement. |
| Virtual Screening | Screens large compound libraries in silico to identify potential hits. | Identification of PARP1 inhibitors. wikipedia.org |
| DFT Calculations | Analyzes electronic structure to understand reactivity and molecular properties. | Characterization of benzodioxane-chalcones. |
Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanistic Insights
The 2,3-dihydrobenzo rsc.orgnih.govdioxin scaffold has been successfully employed to design ligands for a variety of known biological targets. nih.gov These include antibacterial agents targeting the FtsZ protein, anti-inflammatory agents inhibiting COX-2, and antagonists for adrenergic receptors. nih.govresearchgate.netnih.gov A significant future direction is the identification of entirely new biological targets for this chemical class.
Strategies to achieve this include:
Phenotypic Screening: Testing libraries of benzodioxin derivatives in cell-based or whole-organism assays without a preconceived target can uncover novel biological effects.
Chemoproteomics: Using techniques like affinity chromatography-mass spectrometry with benzodioxin-based probes can help "pull down" and identify previously unknown protein binding partners from cell lysates.
Target Deconvolution: Once a compound shows interesting phenotypic activity, advanced biochemical and genetic methods can be used to identify its specific molecular target.
Following the identification of new targets, detailed mechanistic studies will be crucial. For example, after identifying benzodioxane-benzamides as FtsZ inhibitors, fluorescence microscopy was used to visually confirm that the compounds disrupt Z-ring formation in bacteria, thus validating the mechanism of action. rsc.org Similar rigorous validation will be essential for any newly discovered targets to understand how these compounds exert their biological effects at a molecular level.
Synergy with Combinatorial Chemistry and High-Throughput Screening for New Chemical Entities
The structural versatility of 8-Bromo-2,3-dihydrobenzo rsc.orgnih.govdioxin-5-ylamine makes it an ideal starting point for combinatorial chemistry. This approach allows for the rapid synthesis of large, diverse libraries of related compounds by systematically introducing different chemical moieties at various positions on the scaffold. The amino group and the bromo-substituent on the aromatic ring are prime handles for chemical diversification.
The synergy of this synthetic approach with high-throughput screening (HTS) provides a powerful engine for drug discovery. scielo.br HTS enables the rapid evaluation of thousands of compounds against specific biological targets or in cell-based assays. scielo.br The process involves:
Library Design: Designing a combinatorial library based on the 8-Bromo-2,3-dihydrobenzo rsc.orgnih.govdioxin-5-ylamine core to maximize chemical diversity.
Automated Synthesis: Employing automated solid-phase or solution-phase synthesis techniques to generate the compound library efficiently.
High-Throughput Screening: Screening the library using automated, miniaturized assays to identify "hits"—compounds that show activity against a target of interest.
Hit-to-Lead Optimization: Further chemical modification of the initial hits to improve their potency, selectivity, and drug-like properties.
Mass spectrometry is a key analytical technique that is well-suited for the rapid characterization and purity assessment of compounds within these large combinatorial libraries.
Potential Applications Beyond Pharmaceutical Sciences (e.g., Materials Science)
While the primary focus for benzodioxin derivatives has been medicinal chemistry, the unique electronic and structural properties of the scaffold present opportunities in materials science. The rigid, electron-rich aromatic system can be exploited to create novel functional materials.
Future research could explore:
Organic Electronics: The benzodioxin moiety can be incorporated as a building block in conjugated polymers for use in organic electronics. Related dihydrothieno-dioxin structures have been used as donor units in donor-acceptor polymers for applications like electrochromic devices. The electronic properties of the benzodioxin ring can be tuned through substitution to create materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Polymer Chemistry: Benzodioxinone derivatives have been used to create mono-telechelic polymers, which are polymers with a single reactive end-group. nih.gov These can then be used to synthesize more complex macromolecular structures like block copolymers. nih.gov The functional groups on 8-Bromo-2,3-dihydrobenzo rsc.orgnih.govdioxin-5-ylamine could be used to synthesize novel monomers for polymerization or to functionalize existing polymers, imparting specific properties.
Advanced Materials: The inherent antioxidant properties observed in some benzodioxin derivatives could be translated into materials science by incorporating them into polymer matrices to prevent degradation. nih.gov
Q & A
Q. What statistical approaches reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to isolate confounding variables (e.g., impurity profiles, assay protocols). Cross-reference with cheminformatics databases (e.g., ChEMBL) to validate SAR trends. If contradictions persist, conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
